(1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate)
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Overview
Description
(1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate) is a complex organic compound with the molecular formula C₆H₁₅O₁₅P₃ . This compound is characterized by its cyclohexane ring structure, which is substituted with three hydroxyl groups and three dihydrogen phosphate groups. It is known for its significant role in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate) typically involves the phosphorylation of a cyclohexane derivative. The process begins with the selective hydroxylation of cyclohexane to introduce hydroxyl groups at the desired positions. This is followed by phosphorylation using reagents such as phosphorus oxychloride (POCl₃) or phosphoric acid (H₃PO₄) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phosphate groups can be reduced to phosphites under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include cyclohexane derivatives with modified functional groups, such as cyclohexanone, cyclohexanol, and various phosphoric acid esters .
Scientific Research Applications
(1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of (1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and metabolic pathways. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s phosphate groups play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Hexasodium (1S,2R,3S,4R,5S,6S)-3,5,6-trihydroxy-1,2,4-cyclohexanetriyl tris(phosphate): This compound has similar structural features but differs in its sodium salt form.
Triammonium (1S,2R,3S,4R,5S,6S)-3,5,6-trihydroxy-1,2,4-cyclohexanetriyl tris(hydrogen phosphate): Another similar compound with ammonium ions instead of hydrogen.
Uniqueness
The uniqueness of (1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate) lies in its specific stereochemistry and the presence of three dihydrogen phosphate groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H15O15P3 |
---|---|
Molecular Weight |
420.10 g/mol |
IUPAC Name |
[(1S,2S,3S,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3-,4+,5-,6+/m0/s1 |
InChI Key |
MMWCIQZXVOZEGG-BVSGAQNKSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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